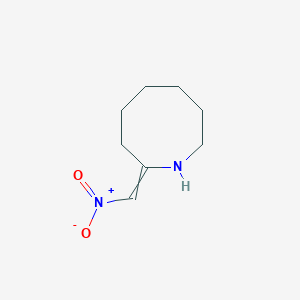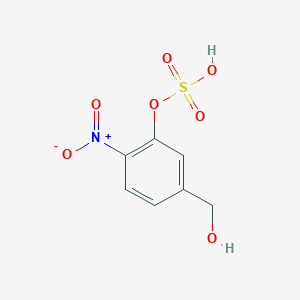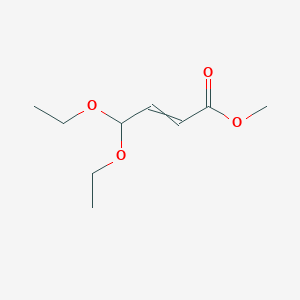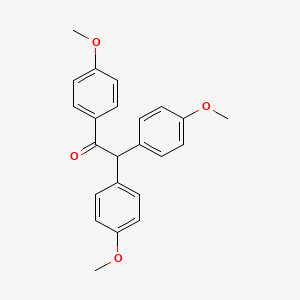
2,2'-Diphenyl-4,4'-biquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Diphenyl-4,4’-biquinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This specific compound is characterized by the presence of two phenyl groups attached to the quinazoline core, making it a diphenyl derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diphenyl-4,4’-biquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with benzaldehyde under acidic conditions to form the quinazoline ring system. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
For industrial production, the synthesis route may be optimized to increase yield and reduce costs. This often involves the use of more efficient catalysts and reaction conditions. For example, the use of microwave irradiation has been explored to accelerate the reaction and improve the overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Diphenyl-4,4’-biquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can convert it into dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines, quinazoline-2,4-diones, and dihydroquinazoline derivatives .
Aplicaciones Científicas De Investigación
2,2’-Diphenyl-4,4’-biquinazoline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2’-Diphenyl-4,4’-biquinazoline involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. It can also bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. These interactions are mediated by the compound’s planar structure and the presence of electron-donating and electron-withdrawing groups on the quinazoline ring .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Diphenyl-2,2’-bipyridine: Similar in structure but with a bipyridine core instead of quinazoline.
2,2’-Diphenyl-4,4’-bipyrimidine: Contains a bipyrimidine core, differing in the nitrogen placement within the ring system.
Uniqueness
2,2’-Diphenyl-4,4’-biquinazoline is unique due to its quinazoline core, which imparts distinct electronic properties and reactivity compared to bipyridine and bipyrimidine derivatives. Its ability to form stable complexes with metals and its potential biological activity make it a compound of significant interest in various research fields .
Propiedades
Número CAS |
60538-88-7 |
|---|---|
Fórmula molecular |
C28H18N4 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
2-phenyl-4-(2-phenylquinazolin-4-yl)quinazoline |
InChI |
InChI=1S/C28H18N4/c1-3-11-19(12-4-1)27-29-23-17-9-7-15-21(23)25(31-27)26-22-16-8-10-18-24(22)30-28(32-26)20-13-5-2-6-14-20/h1-18H |
Clave InChI |
YAGKXHQUHKDEGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=NC(=NC5=CC=CC=C54)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Nitro-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14601133.png)




![N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide](/img/structure/B14601166.png)

![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)




![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)
